molecular formula C19H14N4OS B11035226 6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one CAS No. 88067-21-4

6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B11035226
CAS No.: 88067-21-4
M. Wt: 346.4 g/mol
InChI Key: VLEFDLHCVGLPLP-UHFFFAOYSA-N
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Description

6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one is a synthetically designed small molecule incorporating two privileged medicinal chemistry scaffolds: a pyrimidin-4(1H)-one core and a 2-aminothiazole motif. This structural combination is frequently explored in early-stage drug discovery for its potential to interact with a range of biological targets. The aminothiazole moiety is a versatile structure found in compounds with documented biological activities, including antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . Furthermore, the 2-aminothiazole scaffold is a key feature in molecules investigated as antiproliferative agents, with some derivatives demonstrating potent activity against human tumor cell lines and being evaluated as inhibitors of critical oncogenic targets such as the epidermal growth factor receptor (EGFR) . The pyrimidinone ring is another prominent heterocycle in bioactive compounds, often associated with kinase inhibition and other regulatory mechanisms within the cell. Researchers may find this compound particularly valuable for probing structure-activity relationships in the development of novel therapeutic candidates, given the demonstrated research utility of its constituent parts in areas like oncology and infectious disease.

Properties

CAS No.

88067-21-4

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H14N4OS/c24-17-11-15(13-7-3-1-4-8-13)20-18(22-17)23-19-21-16(12-25-19)14-9-5-2-6-10-14/h1-12H,(H2,20,21,22,23,24)

InChI Key

VLEFDLHCVGLPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4SC_{15}H_{12}N_4S, with a molecular weight of approximately 252.34 g/mol. The compound features a pyrimidine ring substituted with a thiazole moiety, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and condensation reactions involving thiazole and pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing different solvents and reagents to facilitate the reactions under controlled conditions .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole-containing derivatives have shown promise in inhibiting cancer cell proliferation across various cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The mechanism is often attributed to the inhibition of key enzymes involved in cancer cell growth and survival.

Antimicrobial Properties

Compounds with thiazole and pyrimidine structures have demonstrated antimicrobial activity against a range of pathogens. For example, derivatives have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to increased efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented through assays measuring COX inhibition. Compounds structurally related to this compound have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may possess similar mechanisms of action in reducing inflammation.

Case Studies

Several case studies highlight the biological activity of thiazole-pyrimidine derivatives:

  • Anticancer Study : A derivative was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The study reported an IC50 value significantly lower than that of conventional chemotherapeutics .
  • Antimicrobial Activity : In vitro assays demonstrated that a related compound exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .
  • Anti-inflammatory Research : A recent study assessed a series of thiazole-pyrimidine derivatives for their ability to inhibit inflammation in rat models. The results indicated a substantial reduction in paw edema compared to control groups .

Scientific Research Applications

Cancer Therapy

One of the most notable applications of 6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one is its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Case Studies

In a study involving acute myeloid leukemia (AML) cell lines, compounds similar to this compound demonstrated significant cytotoxic effects at low concentrations. The results indicated that these compounds could induce apoptosis in cancer cells, further supporting their potential therapeutic use .

Antimicrobial Activity

Besides its anticancer properties, this compound has shown promise in antimicrobial applications. Thiazole and pyrimidine derivatives have been recognized for their broad-spectrum antibacterial and antifungal activities.

Antibacterial Studies

Research has indicated that thiazole-containing compounds exhibit varying degrees of antimicrobial activity depending on their structural modifications. For instance, derivatives with specific substitutions on the thiazole ring have been reported to possess enhanced antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Pharmacological Insights

The pharmacological profile of this compound highlights its potential as a multi-targeted therapeutic agent.

Selectivity and Potency

Studies have shown that the compound selectively inhibits CDK activity over other kinases, which may reduce potential side effects associated with less selective inhibitors. The selectivity towards CDK4 and CDK6 makes it particularly valuable in cancer treatment protocols aimed at minimizing toxicity while maximizing therapeutic benefits .

Chemical Reactions Analysis

Key Reaction Conditions

  • Solvents : Ethanol or acetonitrile are commonly used to facilitate reactions.

  • Temperature : Elevated temperatures (often reflux conditions) are applied to drive reactions to completion.

  • Yield Optimization : Reaction yields are improved by optimizing solvent purity and workup procedures. For example, intermediate purity directly impacts final product yields .

Characterization Methods

The compound is rigorously characterized using:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments.

  • Mass Spectrometry (MS) : Verifies molecular weight (approximately 320.41 g/mol ) and purity.

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide bonds, aromatic rings).

Potential Chemical Reactions

The compound undergoes reactions under mild conditions to preserve sensitive functional groups:

  • Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions to form a carboxylic acid.

  • Nucleophilic Substitution : The amino group can act as a nucleophile, reacting with electrophiles (e.g., alkylating agents).

  • Coordination Chemistry : The nitrogen atoms in the pyrimidine and thiazole rings may coordinate with metal ions, enabling applications in catalysis.

Reaction Type Mechanism Typical Conditions
HydrolysisAcidic/base-catalyzed cleavageHCl or NaOH, heat
Nucleophilic substitutionAttack of electrophiles by NH groupAlkyl halides, room temperature
CoordinationMetal ion binding via lone pairsMetal salts, inert solvents

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimidin-4(1H)-one scaffold is a versatile pharmacophore. Below is a comparative analysis of 6-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidin-4(1H)-one Derivatives

Compound Name / ID Key Substituents Biological Activity Synthesis Method Key Findings References
Target Compound : this compound - 6-Phenyl
- 2-(4-phenylthiazol-2-yl)amino
Not explicitly reported; analogs show cytotoxic and antimicrobial activity Not detailed in evidence; commercial availability noted Used as a building block in hybrid analogs (e.g., thiazole-oxadiazole)
Compound 26 () - 6-(4-Phenylthiazol-2-yl)amino
- 2-Thioxo
Antimicrobial activity (implied via synthesis context) Condensation of 4-phenyl-2-aminothiazole with diethylmalonate at 180°C Thioxo group may enhance electron-withdrawing effects, altering reactivity
Compound 44 () - (5Z)-5-Benzylidene
- 2-(4-Phenylthiazol-2-yl)amino
DNA gyrase B inhibition (IC50 = 25.0 µM, pIC50 = 6.6) Cyclization of chalcone-thiazole hybrids Benzylidene substituent improves steric interaction with enzyme targets
Compound 21 () - 2-((4-Fluorophenyl)amino)
- 6-((1-phenyltetrazol-5-yl)thio)methyl
E6/p53 inhibition (anticancer target) Not detailed Fluorophenyl and tetrazolyl groups enhance lipophilicity and binding affinity
Compound 7a () - 2-Thioxo
- Pyrido[2,3-d]pyrimidin-4(1H)-one core
Anti-cancer evaluation (specific targets not stated) Reaction of chalcones with 6-aminothiouracil Thioxo group stabilizes the tautomeric form, influencing pharmacokinetics
Compound 12 () - 6-((4-Fluorophenyl)quinolin-6-yl)amino
- 2-Amino
Type II NADH-dehydrogenase inhibition (antimicrobial target) Nucleophilic substitution followed by amination Quinolinyl group enhances planar stacking with enzyme active sites

Key Observations

Substituent Impact on Activity :

  • The phenyl-thiazole substituent in the target compound (vs. thioxo in Compound 26 or benzylidene in Compound 44) may influence electron distribution and steric bulk, affecting binding to biological targets like DNA gyrase or kinases .
  • Fluorophenyl or tetrazolyl groups (e.g., Compound 21) enhance lipophilicity and metabolic stability, critical for oral bioavailability .

Thioxo derivatives (e.g., Compound 7a) require thiouracil intermediates, highlighting the role of sulfur in modulating reactivity .

DNA gyrase inhibition (Compound 44) and E6/p53 targeting (Compound 21) underscore the scaffold’s versatility in addressing diverse therapeutic targets .

Preparation Methods

Suzuki-Miyaura Coupling

  • Pyrimidinone Bromination : Bromination at the 2-position using NBS (N-bromosuccinimide).

  • Thiazole Synthesis : Formation of 4-phenyl-1,3-thiazol-2-ylboronic acid via Miyaura borylation.

  • Coupling : Reaction of brominated pyrimidinone with the boronic acid under Pd(PPh₃)₄ catalysis.

ParameterValue/DescriptionSource
CatalystPd(PPh₃)₄, Xantphos
BaseK₂CO₃, Cs₂CO₃
SolventDioxane, toluene
Yield65–75%

Microwave-Assisted Cyclization

Microwave irradiation accelerates reaction kinetics, enabling efficient cyclization:

  • Pyrimidinone Formation : One-pot synthesis of 6-methyl-pyrimidin-4(1H)-one via Biginelli reaction under microwave conditions (150°C, 20 min).

  • Thiazole Coupling : Condensation of pyrimidinone with thiazole derivatives in DMF-DMA under microwave irradiation (140°C, 45 min).

ParameterValue/DescriptionSource
Temperature140–150°C
Time20–45 min
CatalystAcOH, Cs₂CO₃
Yield85–98%

Bromination and Thiourea Coupling

This method exploits brominated intermediates for thiazole ring formation:

  • Pyrimidinone Bromination : Reaction of 6-phenyl-pyrimidin-4(1H)-one with NBS in CCl₄.

  • Thiourea Coupling : Displacement of bromide with 4-phenyl-1,3-thiazol-2-amine in ethanol at reflux.

ParameterValue/DescriptionSource
ReagentNBS, 4-phenyl-1,3-thiazol-2-amine
SolventCCl₄, ethanol
Yield74–76%

Comparative Analysis of Methods

MethodAdvantagesLimitations
CondensationHigh yield, simple reagentsLimited scalability, steric issues
Cross-CouplingHigh regioselectivity, diverse applicationsExpensive catalysts, complex workup
Microwave-AssistedShort reaction time, energy efficiencyRequires specialized equipment
BrominationStraightforward stepsToxic reagents (NBS, CCl₄)

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in cross-coupling.

  • Catalyst Screening : Xantphos ligands improve turnover frequency in Suzuki reactions.

  • Microwave Conditions : Reduces reaction time by 50% compared to traditional heating .

Q & A

Q. What are the standard synthetic routes for 6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

Thiazole formation : React 4-phenylthiazole-2-amine with brominated pyrimidinone intermediates under reflux in ethanol or THF ().

Coupling optimization : Use catalysts like morpholine or formaldehyde in ethanol under reflux (). Adjust reaction time (e.g., 10–12 hours) and stoichiometry (1:1 to 1:2 molar ratios) to improve yield.

Purification : Crystallize the product from ethanol or perform column chromatography with ethyl acetate/hexane mixtures ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR/IR : Confirm substituent connectivity via 1H^1H-NMR (aromatic protons at δ 7.2–8.5 ppm) and IR (C=O stretch at ~1650 cm1^{-1}) ().
  • X-ray crystallography : Use SHELXL for small-molecule refinement () and ORTEP-III for visualizing molecular geometry ().

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λmax ~270–300 nm).
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH for 14 days) with HPLC monitoring ().

Q. What purification strategies are recommended to achieve >95% purity?

  • Methodological Answer :
  • Recrystallization : Use ethanol or methanol for high-yield crystallization ().
  • Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) ().

Q. How can computational methods aid in predicting the compound’s reactivity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic/electrophilic sites (e.g., pyrimidinone C=O as a reactive center).
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets ().

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the compound’s biological activity?

  • Methodological Answer :
  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability. Synthesize analogs via nucleophilic substitution (e.g., 4-fluorophenyl derivatives) ().
  • Bioactivity testing : Compare IC50_{50} values in enzyme inhibition assays ().

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms?

  • Methodological Answer :
  • High-resolution XRD : Collect data at 100 K to minimize thermal motion artifacts.
  • Rietveld refinement : Use TOPAS-Academic to analyze polymorph mixtures ().

Q. How can intramolecular cyclization reactions be leveraged for derivative synthesis?

  • Methodological Answer :
  • Haliranium ion intermediates : React with O/N/S nucleophiles (e.g., 6-endo-trig cyclization) to form fused heterocycles ().
  • Reaction monitoring : Track progress via 19F^{19}F-NMR for fluorinated intermediates ().

Q. What experimental designs address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Purity validation : Use LC-MS to confirm >98% purity before testing ().

Q. How does the compound’s thiazole-pyrimidinone scaffold influence its binding to kinase targets?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays.
  • Cryo-EM : Resolve binding poses at 3–4 Å resolution ().

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